2-(2,6,8-Trimethylnonan-4-yloxy)ethanol 2-(2,6,8-Trimethylnonan-4-yloxy)ethanol This product is a 90% aqueous solution of a branched secondary alcohol ethoxylate with 10.1 ethylene oxide (EO) units.

Brand Name: Vulcanchem
CAS No.: 60828-78-6
VCID: VC8470324
InChI: InChI=1S/C14H30O2/c1-11(2)8-13(5)10-14(9-12(3)4)16-7-6-15/h11-15H,6-10H2,1-5H3
SMILES: CC(C)CC(C)CC(CC(C)C)OCCO
Molecular Formula: C14H30O2
Molecular Weight: 230.39 g/mol

2-(2,6,8-Trimethylnonan-4-yloxy)ethanol

CAS No.: 60828-78-6

Cat. No.: VC8470324

Molecular Formula: C14H30O2

Molecular Weight: 230.39 g/mol

* For research use only. Not for human or veterinary use.

2-(2,6,8-Trimethylnonan-4-yloxy)ethanol - 60828-78-6

Specification

CAS No. 60828-78-6
Molecular Formula C14H30O2
Molecular Weight 230.39 g/mol
IUPAC Name 2-(2,6,8-trimethylnonan-4-yloxy)ethanol
Standard InChI InChI=1S/C14H30O2/c1-11(2)8-13(5)10-14(9-12(3)4)16-7-6-15/h11-15H,6-10H2,1-5H3
Standard InChI Key VKKFWRYCMZBXIG-UHFFFAOYSA-N
SMILES CC(C)CC(C)CC(CC(C)C)OCCO
Canonical SMILES CC(C)CC(C)CC(CC(C)C)OCCO

Introduction

Chemical Identity and Structural Characteristics

2-(2,6,8-Trimethylnonan-4-yloxy)ethanol belongs to the class of secondary alcohol ethoxylates. Its IUPAC name, 2-(2,6,8-trimethylnonan-4-yloxy)ethanol, reflects a branched nonane backbone substituted with methyl groups at positions 2, 6, and 8, coupled with an ethoxyethanol group at position 4. The compound’s structure is defined by:

PropertyValue
CAS Number60828-78-6
Molecular FormulaC₁₄H₃₀O₂
Molecular Weight230.39 g/mol
IUPAC Name2-(2,6,8-trimethylnonan-4-yloxy)ethanol
SMILESCC(C)CC(C)CC(CC(C)C)OCCO
InChIKeyVKKFWRYCMZBXIG-UHFFFAOYSA-N

The branched alkyl chain (2,6,8-trimethylnonane) confers hydrophobic characteristics, while the ethoxyethanol group enhances water solubility. This amphiphilic structure underpins its surfactant behavior, enabling interfacial activity in heterogeneous systems.

Synthesis and Production Methods

The synthesis of 2-(2,6,8-Trimethylnonan-4-yloxy)ethanol typically involves ethoxylation of 2,6,8-trimethylnonan-4-ol. The process proceeds via nucleophilic addition of ethylene oxide to the alcohol under alkaline conditions.

Ethoxylation Reaction

The reaction is catalyzed by bases such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) at elevated temperatures (120–200°C) and pressures (5–10 bar). A stoichiometric ratio of 1:1 between the alcohol and ethylene oxide ensures controlled polymerization, yielding the mono-ethoxylated product. Side reactions, such as over-ethoxylation, are minimized by precise temperature control and catalyst neutralization post-reaction.

Industrial-Scale Production

Industrial reactors employ continuous feed systems for 2,6,8-trimethylnonan-4-ol and ethylene oxide, ensuring high throughput. Post-synthesis purification involves vacuum distillation to isolate the target compound from unreacted precursors and byproducts. Quality control measures, including gas chromatography (GC) and nuclear magnetic resonance (NMR), verify purity (>95%) and structural integrity.

IndustryApplicationMechanism
Cleaning AgentsHard surface cleaners, degreasersLowers surface tension, enhancing grease removal.
AgrochemicalsHerbicide and pesticide adjuvantsImproves spray droplet spread on foliage.
Personal CareEmulsifier in creams and lotionsStabilizes oil-water interfaces.
Textile ProcessingDye dispersant and wetting agentEnsures even dye distribution.

In cleaning formulations, it outperforms linear ethoxylates in penetrating hydrophobic residues due to its branched structure. In agrochemicals, it enhances active ingredient absorption by reducing leaf surface tension.

Research Findings and Future Directions

  • Toxicological Profiles: Limited data on ecotoxicity and biodegradability necessitate OECD-compliant testing.

  • Biological Interactions: Potential endocrine-disrupting effects, common in alkylphenol ethoxylates, remain unstudied.

  • Advanced Applications: Exploration in nanotechnology (e.g., nanoparticle synthesis) and drug delivery systems is warranted.

Future research should prioritize eco-toxicological assessments and functionalization for specialized uses.

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